molecular formula C8H8FNO B2770729 2-(3-Fluorophenyl)acetamide CAS No. 370-45-6

2-(3-Fluorophenyl)acetamide

Cat. No.: B2770729
CAS No.: 370-45-6
M. Wt: 153.156
InChI Key: JZILDWCYKQFLGV-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)acetamide is an organic compound with the molecular formula C8H8FNO. It is a derivative of acetamide where a fluorophenyl group is attached to the acetamide moiety.

Scientific Research Applications

2-(3-Fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

2-(3-Fluorophenyl)acetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours and avoid contacting with skin and eye .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)acetamide typically involves the reaction of 3-fluoroaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

3-Fluoroaniline+Acetic AnhydrideThis compound+Acetic Acid\text{3-Fluoroaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 3-Fluoroaniline+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its target, leading to improved efficacy .

Comparison with Similar Compounds

  • 2-(4-Fluorophenyl)acetamide
  • 2-(2-Fluorophenyl)acetamide
  • 3-Fluorophenylacetic acid

Comparison: 2-(3-Fluorophenyl)acetamide is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZILDWCYKQFLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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